molecular formula C15H17IN2O2 B5006009 4-cyano-6,7-dimethoxy-1,2,3-trimethylisoquinolinium iodide

4-cyano-6,7-dimethoxy-1,2,3-trimethylisoquinolinium iodide

Cat. No. B5006009
M. Wt: 384.21 g/mol
InChI Key: SBPTVRYIPOKNJK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

4-cyano-6,7-dimethoxy-1,2,3-trimethylisoquinolinium iodide (CDMTQI) is a synthetic compound that has been used in various scientific research applications. It is a quaternary ammonium salt that is commonly used in organic chemistry as a reagent for the synthesis of various compounds.

Mechanism of Action

The mechanism of action of 4-cyano-6,7-dimethoxy-1,2,3-trimethylisoquinolinium iodide is not well understood. However, it is believed to act as a quaternary ammonium salt that can interact with various biological molecules such as proteins, nucleic acids, and lipids. It can also act as a catalyst in various chemical reactions.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells such as leukemia cells and breast cancer cells. It has also been shown to have antifungal and antiviral activities. In addition, it has been shown to have antioxidant properties that can protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-cyano-6,7-dimethoxy-1,2,3-trimethylisoquinolinium iodide is its versatility in various chemical reactions. It can be used in the synthesis of various organic compounds and biologically active compounds. However, one of the limitations of this compound is its potential toxicity. It can be harmful if ingested or inhaled, and it should be handled with care.

Future Directions

There are several future directions for the use of 4-cyano-6,7-dimethoxy-1,2,3-trimethylisoquinolinium iodide in scientific research. One direction is the synthesis of new biologically active compounds using this compound as a reagent. Another direction is the study of the mechanism of action of this compound and its interactions with biological molecules. Furthermore, the potential use of this compound in drug delivery systems and nanotechnology is another area of future research.
Conclusion:
In conclusion, this compound is a versatile compound that has been used in various scientific research applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has shown great potential in the synthesis of various organic compounds and biologically active compounds, and its future use in drug delivery systems and nanotechnology is promising.

Synthesis Methods

The synthesis of 4-cyano-6,7-dimethoxy-1,2,3-trimethylisoquinolinium iodide involves the reaction of 4-cyano-6,7-dimethoxyisoquinoline with trimethylamine and methyl iodide. The reaction takes place in anhydrous conditions and is typically carried out at room temperature. The resulting product is a white crystalline powder that is soluble in organic solvents such as methanol and dichloromethane.

Scientific Research Applications

4-cyano-6,7-dimethoxy-1,2,3-trimethylisoquinolinium iodide has been used in various scientific research applications, including the synthesis of various organic compounds such as quinolines, isoquinolines, and pyridines. It has also been used as a reagent for the synthesis of various biologically active compounds such as antitumor agents, antifungal agents, and antiviral agents.

properties

IUPAC Name

6,7-dimethoxy-1,2,3-trimethylisoquinolin-2-ium-4-carbonitrile;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N2O2.HI/c1-9-11-6-14(18-4)15(19-5)7-12(11)13(8-16)10(2)17(9)3;/h6-7H,1-5H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBPTVRYIPOKNJK-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC(=C(C=C2C(=[N+]1C)C)OC)OC)C#N.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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